molecular formula C4H9NOSi B8517527 Trimethylsilyl cyanate CAS No. 18250-72-1

Trimethylsilyl cyanate

Cat. No. B8517527
Key on ui cas rn: 18250-72-1
M. Wt: 115.21 g/mol
InChI Key: NCKDZTAODISTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265402B1

Procedure details

3,4-dimethoxybenzaldehyde (2.00 g, 12.04 mM) and trimethylsilyl cyanate (1.57 g, 15.04 mM) were dissolved in dry methylene chloride (1 ml). While stirring at room temperature, zinc iodide (8.5 mg) was carefully added and the mixture was stirred for 2 hours. Next, the solution was dropwise added to a solution of lithium aluminum hydride (1.10 g, 28.88 mM) in dried tetrahydrofuran (120 ml) cooled to 0° C., then the reaction temperature was gradually warmed to room temperature and the mixture was stirred for 1 hour. Water (2 ml) was carefully added while cooling the reaction solution in an ice bath, the mixture was stirred for 1 hour, then the solution was filtered through Celite. The filtrate was dried over anhydrous magnesium sulfate, then the solvent was evaporated in vacuo to obtain a crude product (2.37 g) as a yellow solid. The crude product thus obtained had a sufficient purity even without purification, so could be used for the next reaction as it was.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
8.5 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=[O:7].C[Si](O[C:18]#[N:19])(C)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O>C(Cl)Cl.O1CCCC1.[I-].[Zn+2].[I-]>[NH2:19][CH2:18][CH:6]([C:5]1[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:3]([O:2][CH3:1])[CH:4]=1)[OH:7] |f:2.3.4.5.6.7,11.12.13|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
1.57 g
Type
reactant
Smiles
C[Si](C)(C)OC#N
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
8.5 mg
Type
catalyst
Smiles
[I-].[Zn+2].[I-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
While stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature was gradually warmed to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling the reaction solution in an ice bath
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solution was filtered through Celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a crude product (2.37 g) as a yellow solid

Outcomes

Product
Name
Type
product
Smiles
NCC(O)C1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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